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Compound of Interest

Compound Name: Methyl quinoline-6-carboxylate

Cat. No.: B186399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of methyl
quinoline-6-carboxylate, a key heterocyclic compound with potential applications in medicinal
chemistry. This document outlines the spectroscopic data, experimental protocols, and
synthesis of this molecule, offering a comprehensive resource for researchers in drug discovery

and organic synthesis.

Molecular Structure and Properties

Methyl quinoline-6-carboxylate is a derivative of quinoline, a bicyclic aromatic heterocycle.
The structure consists of a quinoline ring system with a methyl carboxylate group substituted at

the 6-position.

Table 1: Physicochemical Properties of Methyl Quinoline-6-carboxylate
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Property Value Source

IUPAC Name methyl quinoline-6-carboxylate  [1]

Molecular Formula C11HaNO:2 [1][2]

Molecular Weight 187.19 g/mol [11[2]

CAS Number 38896-30-9 [1][2]
COC(=0)C1=CC2=C(C=C1)N

SMILES [1]
=CC=C2

XSRWQTDEIOHXSL-
InChliKey [1]
UHFFFAOYSA-N

Synthesis of Methyl Quinoline-6-carboxylate

The synthesis of methyl quinoline-6-carboxylate can be achieved through the esterification of
quinoline-6-carboxylic acid. A general and effective method involves the use of methyl iodide in
the presence of a base.

Experimental Protocol: Esterification of Quinoline-6-
carboxylic Acid

This protocol is adapted from a similar synthesis of a methyl quinoline carboxylate derivative.[3]
Materials:

e Quinoline-6-carboxylic acid

o Methyl iodide (CHsl)

e Potassium carbonate (K2CO3)

e Acetone

o Water

o Ethyl acetate
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e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

To a solution of quinoline-6-carboxylic acid (1 equivalent) in acetone, add potassium
carbonate (5 equivalents).

o Add methyl iodide (5 equivalents) to the mixture.

e Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

o After completion of the reaction, evaporate the solvent under reduced pressure.
» Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the drying agent and concentrate the organic layer under reduced pressure to yield the
crude product.

 Purify the crude product by column chromatography on silica gel to obtain pure methyl
quinoline-6-carboxylate.

Spectroscopic Data and Structure Elucidation

The structural confirmation of methyl quinoline-6-carboxylate is achieved through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Although specific experimental data for methyl quinoline-6-carboxylate is not
readily available in the searched literature, the expected chemical shifts and coupling constants
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can be predicted based on the analysis of closely related structures, such as methyl 6-benzoyl-

2-phenylquinoline-4-carboxylate.[3]

Table 2: Predicted *H NMR Spectral Data for Methyl Quinoline-6-carboxylate

ST Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

-OCHs 39-41 S

H-2 8.9-9.1 dd ~4.2,1.7

H-3 74-7.6 dd ~8.2,4.2

H-4 8.1-8.3 d ~8.2

H-5 8.2-84 d ~8.8

H-7 8.1-8.3 dad ~8.8, 2.1

H-8 8.8-9.0 d ~2.1

Table 3: Predicted 3C NMR Spectral Data for Methyl Quinoline-6-carboxylate
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Carbon Predicted Chemical Shift (8, ppm)
-OCHs 52 -54
-C=0 165 - 167
C-2 150 - 152
C-3 121 - 123
C-4 136 - 138
C-4a 129 - 131
C-5 128 - 130
C-6 129 -131
C-7 130 - 132
C-8 123 -125
C-8a 148 - 150

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The
spectrum of methyl quinoline-6-carboxylate is expected to show characteristic absorption
bands for the ester and the aromatic quinoline ring.

Table 4: Characteristic FT-IR Absorption Bands for Methyl Quinoline-6-carboxylate
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Functional Group Characteristic Absorption (cm~?)
C=0 (ester) 1720 - 1740 (strong)

C-O (ester) 1200 - 1300 (strong)

C=N (quinoline) 1600 - 1650 (medium)

C=C (aromatic) 1450 - 1600 (medium)

C-H (aromatic) 3000 - 3100 (medium)

C-H (methyl) 2850 - 2960 (medium)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For methyl quinoline-6-carboxylate, the molecular ion peak (M*) would be
observed at m/z = 187.

Table 5: Predicted Key Fragments in the Mass Spectrum of Methyl Quinoline-6-carboxylate

m/z Fragment

187 [M]*

156 [M - OCHs]*
128 [M - COOCHs]*

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation:
» Weigh 5-10 mg of methyl quinoline-6-carboxylate.

» Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs) or deuterated
dimethyl sulfoxide (DMSO-de) in a clean NMR tube.
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Acquisition:

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

13C NMR Acquisition:

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled sequence (e.g., zgpg30)

Number of Scans: 1024 or more

Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy Protocol

e Instrument: FT-IR spectrometer

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide powder and pressing it into a thin disk. Alternatively, run the spectrum as
a thin film on a salt plate from a solution in a volatile solvent.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1,

Mass Spectrometry Protocol

e Instrument: Mass spectrometer with Electron lonization (EIl) source
o Sample Introduction: Direct insertion probe or via Gas Chromatography (GC)

 lonization Energy: 70 eV
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e Mass Range: Scan from m/z 40 to 300.

Logical and Experimental Workflows

The process of structure elucidation follows a logical progression from synthesis to

spectroscopic analysis.

Spectroscopic Analysis

NMR
> (1H, 130)
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4
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Caption: Workflow for the synthesis and structural elucidation of methyl quinoline-6-
carboxylate.

Potential Biological Activity and Signaling

Quinoline derivatives are known to exhibit a wide range of biological activities.[4][5] While
specific signaling pathway data for methyl quinoline-6-carboxylate is limited, related
compounds have shown activity as metabotropic glutamate receptor 1 (mGIluR1) antagonists
and multidrug resistance protein 2 (MRP2) inhibitors.[3][4] This suggests that methyl
quinoline-6-carboxylate could potentially interact with cellular signaling pathways involved in

neurotransmission or drug resistance.
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Caption: Potential mechanisms of action for methyl quinoline-6-carboxylate based on related
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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